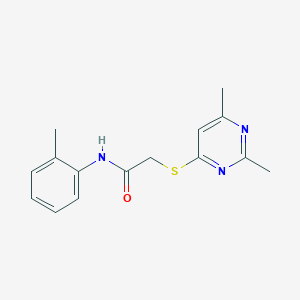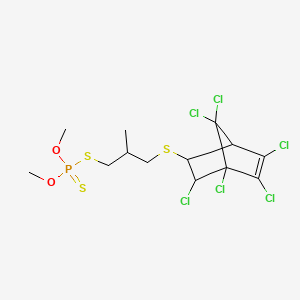![molecular formula C14H13NO2 B14159908 3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol CAS No. 168915-07-9](/img/structure/B14159908.png)
3-{(E)-[(4-methylphenyl)imino]methyl}benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyliminomethyl)-1,2-benzenediol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyliminomethyl)-1,2-benzenediol typically involves the condensation reaction between 4-methylbenzaldehyde and 1,2-benzenediol in the presence of an acid or base catalyst. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction can be represented as follows:
4-Methylbenzaldehyde+1,2-Benzenediol→3-(4-Methylphenyliminomethyl)-1,2-benzenediol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyliminomethyl)-1,2-benzenediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Methylphenyliminomethyl)-1,2-benzenediol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyliminomethyl)-1,2-benzenediol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can act as catalysts in chemical reactions. In biological systems, it may interact with enzymes and proteins, inhibiting or modulating their activity. The Schiff base moiety allows it to participate in redox reactions, contributing to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyliminomethyl)phenol
- 2-Methoxy-6-[(4-methylphenyl)imino]methylphenol
- 4-{[(4-Methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate
Uniqueness
3-(4-Methylphenyliminomethyl)-1,2-benzenediol is unique due to the presence of both hydroxyl groups on the benzene ring, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications .
Propriétés
Numéro CAS |
168915-07-9 |
|---|---|
Formule moléculaire |
C14H13NO2 |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
3-[(4-methylphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H13NO2/c1-10-5-7-12(8-6-10)15-9-11-3-2-4-13(16)14(11)17/h2-9,16-17H,1H3 |
Clé InChI |
MVWQZWSRRZYUQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-chlorophenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14159834.png)
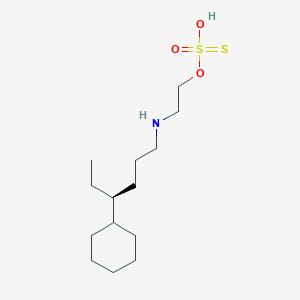
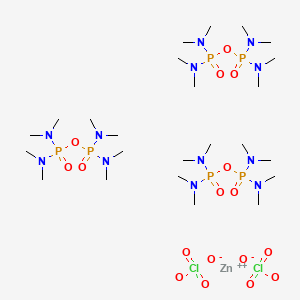
![6-(4-methoxyphenyl)-3-(5-methyl-1H-pyrazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14159844.png)
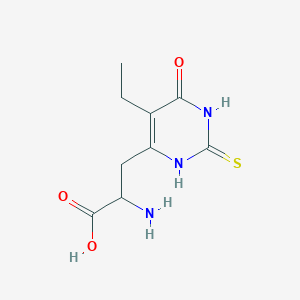
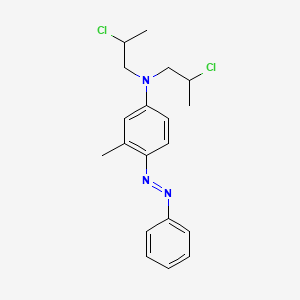
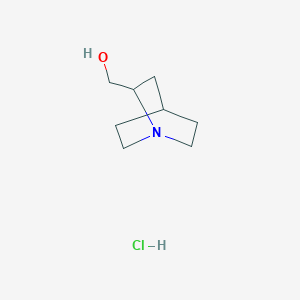
![4-bromo-2-{(Z)-[oxido(phenyl)-lambda~5~-azanylidene]methyl}phenol](/img/structure/B14159874.png)
